
Anisole, p-(1-(phenylthio)butyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisole, p-(1-(phenylthio)butyl)-: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, with a phenylthio group (-SPh) and a butyl chain attached to the para position of the anisole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: One common method for preparing anisole derivatives involves the Williamson ether synthesis. In this method, sodium phenoxide is reacted with a suitable alkyl halide under basic conditions to form the ether linkage.
O-Methylation of Phenol: Another method involves the O-methylation of phenol using dimethyl sulfate or methyl halides in the presence of a base such as sodium hydroxide or potassium carbonate
Industrial Production Methods:
Catalytic Methylation: Industrially, anisole can be synthesized via the catalytic methylation of phenol using methanol in the presence of a zeolite catalyst. This method is advantageous due to its high selectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution: Anisole derivatives undergo electrophilic aromatic substitution reactions more readily than benzene due to the electron-donating effect of the methoxy group.
Oxidation and Reduction: Anisole derivatives can be oxidized to form quinones or reduced to form corresponding hydroxy compounds.
Substitution Reactions: The phenylthio group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used for nitration reactions.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Nitration: Formation of nitroanisole derivatives.
Halogenation: Formation of halogenated anisole derivatives.
Oxidation: Formation of anisole quinones.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Anisole derivatives are used as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Anisole derivatives can be used as probes in biological studies to investigate enzyme activities and metabolic pathways.
Medicine:
Drug Development: Anisole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Fragrance and Flavor Industry: Anisole and its derivatives are used in the production of fragrances and flavors due to their pleasant aromatic properties.
Mécanisme D'action
The mechanism of action of anisole derivatives involves their interaction with specific molecular targets and pathways. The methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions. The phenylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. The overall reactivity of anisole derivatives is influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring .
Comparaison Avec Des Composés Similaires
Methoxybenzene (Anisole): The simplest anisole derivative with a methoxy group attached to the benzene ring.
Phenylthioanisole: Anisole derivative with a phenylthio group attached to the benzene ring.
Butylphenylthioanisole: Anisole derivative with a butyl chain and a phenylthio group attached to the benzene ring.
Uniqueness:
Structural Features: Anisole, p-(1-(phenylthio)butyl)- is unique due to the presence of both a phenylthio group and a butyl chain attached to the para position of the anisole, which imparts distinct chemical and physical properties.
Reactivity: The combination of electron-donating and electron-withdrawing groups on the aromatic ring influences the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Numéro CAS |
60702-17-2 |
|---|---|
Formule moléculaire |
C17H20OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-methoxy-4-(1-phenylsulfanylbutyl)benzene |
InChI |
InChI=1S/C17H20OS/c1-3-7-17(19-16-8-5-4-6-9-16)14-10-12-15(18-2)13-11-14/h4-6,8-13,17H,3,7H2,1-2H3 |
Clé InChI |
PJQVDTJIZNYTEX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
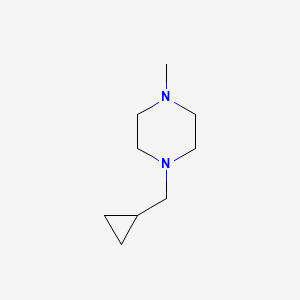
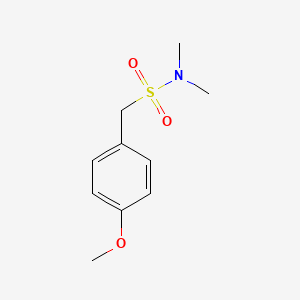
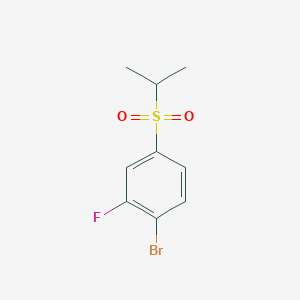

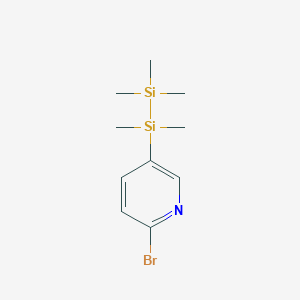
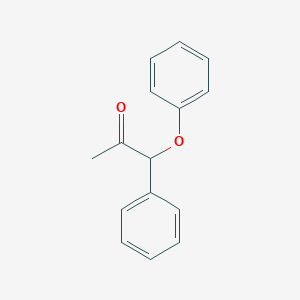
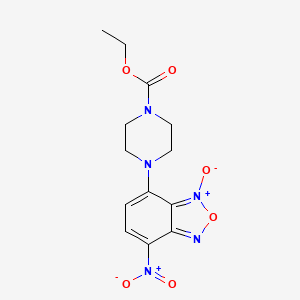

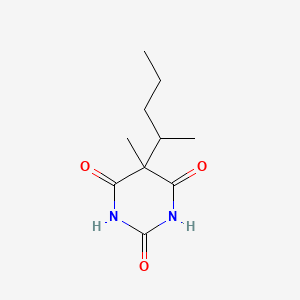


![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
